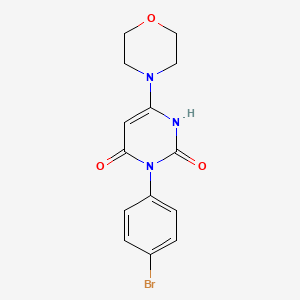

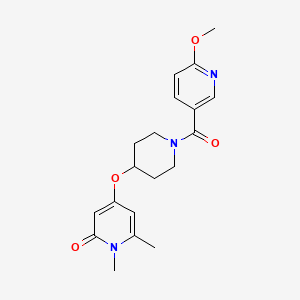

![molecular formula C14H23NO4 B3009727 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid CAS No. 2193064-55-8](/img/structure/B3009727.png)

2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid" is a bifunctional molecule that features a spirocyclic structure with an azetidine and a cyclobutane ring. This structure is of interest due to its potential to access chemical spaces that are complementary to those accessed by piperidine ring systems, which are common in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an efficient and scalable synthetic route to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been developed, which could serve as a precursor or a structural analogue to the compound . This synthesis provides a convenient entry point for further selective derivatization on the azetidine and cyclobutane rings, which could potentially be applied to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of the compound includes a spirocyclic framework, which is a structural motif where two rings are joined at a single atom. The presence of an azetidine ring, which is a four-membered ring containing nitrogen, suggests potential for unique chemical reactivity due to ring strain and the presence of a heteroatom.

Chemical Reactions Analysis

Related research indicates that compounds with similar spirocyclic structures can undergo various chemical reactions. For example, electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, leading to the formation of disubstituted 1,4-diazaspiro[4.5]decanones . These reactions involve the introduction of amino groups and subsequent ring transformations or the introduction of a second amino group at the same carbon atom. Such reactions could potentially be relevant to the chemical reactivity of "this compound".

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar spirocyclic compounds can be inferred. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines, suggesting that the compound may be used in a protected form during synthesis to prevent unwanted side reactions . The presence of the acetic acid moiety indicates potential for the compound to act as an acid, with the ability to donate a proton.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Development of New Synthesis Methods

A study by Amirani Poor et al. (2018) explored the synthesis of biologically active compounds using an intermolecular Ugi reaction. They successfully developed novel compounds including N-cyclohexyl-3-oxo-2-azaspiro derivatives, highlighting the potential of such compounds in various applications (Amirani Poor et al., 2018).

Advancements in Protecting Group Chemistry

Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD), for the preparation of N-Boc-amino acids. This reagent offers an alternative to existing methods by providing better stability and ease of handling (Rao et al., 2017).

Drug Discovery and Pharmaceutical Applications

- Innovative Scaffolds for Drug Discovery: Chalyk et al. (2017) synthesized new scaffolds for drug discovery, specifically 6-azaspiro[4.3]alkanes. They demonstrated a key transformation in the reaction between electron-deficient exocyclic alkenes and an in-situ generated N-benzylazomethine ylide (Chalyk et al., 2017).

Structural and Conformational Analysis

Conformational Analysis of Spirolactams

Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides. Their work included NMR experiments and molecular modeling to analyze the conformational aspects of these compounds (Fernandez et al., 2002).

Assignment of Absolute Configuration

Jakubowska et al. (2013) focused on the assignment of the absolute configurations of certain 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro derivatives. They synthesized esters with (R)- or (S)-2-methoxyphenylacetic acid for this purpose (Jakubowska et al., 2013).

Mécanisme D'action

Target of Action

It is noted that the compound is used as a rigid linker in protac (proteolysis targeting chimeras) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound, being a rigid linker in PROTAC development, plays a crucial role in the formation of the ternary complex between the target protein, the E3 ligase, and the PROTAC . The rigidity of the linker may impact the 3D orientation of the degrader and thus the formation of the ternary complex .

Biochemical Pathways

In the context of protacs, the compound could potentially influence the ubiquitin-proteasome system, which is responsible for protein degradation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target protein being degraded. By influencing the degradation of specific proteins, the compound could potentially alter various cellular processes .

Propriétés

IUPAC Name |

2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(5-4-6-14)8-10(15)7-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWVJFWNURYXJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCC2)CC1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

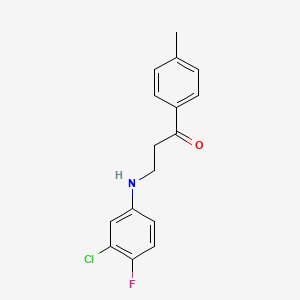

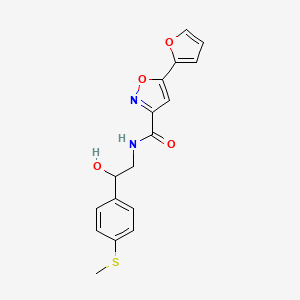

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)

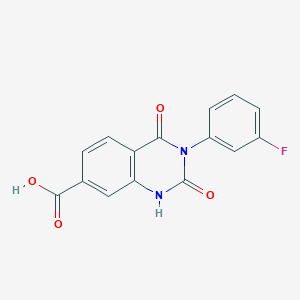

![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)

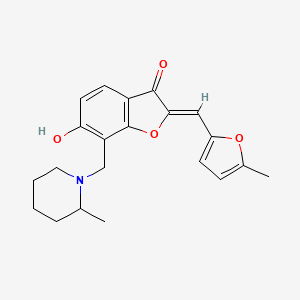

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)

![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)

![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)